6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride: is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride typically involves the oxidation of 2,3-cyclopentenopyridine analogues. One efficient method employs manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method yields the desired compound with high chemoselectivity and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the CH2 group adjacent to the pyridine moiety.
Reduction: It can be reduced under appropriate conditions to yield various derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkylating agents and nucleophiles can be used under mild conditions.
Major Products:
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit activity against various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that differs by the presence of a carbonyl group instead of an amine group.
Cyclopenta[b]pyridine derivatives: These compounds share the core structure but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride is unique due to its specific amine group, which allows for distinct interactions in chemical reactions and biological systems
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride, a bicyclic compound, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₀Cl₂N₂
- Molecular Weight : 207.1 g/mol
- IUPAC Name : 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
The compound features a cyclopentane ring fused to a pyridine ring, contributing to its unique reactivity and solubility characteristics. The presence of an amine group enhances its potential for biological activity.
Antipsychotic and Antidepressant Potential
Research indicates that this compound may function as an antipsychotic and antidepressant agent. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. However, comprehensive studies on its specific mechanisms of action are still required.
Cytotoxicity Against Cancer Cells
A study explored the cytotoxic effects of structurally related compounds on various cancer cell lines using the MTT assay. The compound demonstrated promising activity against lung (A549) and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent. The following table summarizes the IC50 values observed in these studies:
Compound | Cell Line | IC50 (μM) |
---|---|---|
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | A549 | 6.31 |
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | MCF-7 | 7.95 |
Similar Compounds | HCT-116 | Varies |
These findings suggest that the compound's structural features may enhance its cytotoxicity against specific cancer types .
Mechanistic Insights
The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine may be linked to its ability to interact with various biological targets. Preliminary in vitro studies indicate that it could inhibit enzymes involved in cancer proliferation and survival pathways . Further research is necessary to elucidate these interactions fully.
Synthesis Methods
Several synthetic approaches have been developed for creating this compound:
- High Pressure Assisted Synthesis : This method utilizes high pressure to facilitate the formation of the bicyclic structure, yielding compounds with notable biological activity.
- Microwave-Assisted Techniques : These techniques have shown promise in enhancing reaction efficiency and yield for amine-linked compounds .
Case Study 1: Anticancer Activity
In a recent investigation, researchers synthesized various derivatives of the compound and evaluated their cytotoxicity against multiple cancer cell lines. The study highlighted that certain modifications significantly increased potency against breast and lung cancer cells, suggesting avenues for drug development targeting these malignancies .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of related compounds, suggesting that modifications to the bicyclic structure could lead to enhanced activity in modulating neurotransmitter systems associated with mood disorders .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-3-4-8-6(7)2-1-5-10-8;/h1-2,5,7H,3-4,9H2;1H |
InChI Key |
OTBHYKHIMPUOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2.Cl |
Origin of Product |
United States |
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